molecular formula C12H10BrNO2 B440091 2-(1-Bromonaphthalen-2-yl)oxyacetamide CAS No. 349475-99-6

2-(1-Bromonaphthalen-2-yl)oxyacetamide

Cat. No.: B440091
CAS No.: 349475-99-6
M. Wt: 280.12g/mol
InChI Key: BVRZQRNYUNRFSJ-UHFFFAOYSA-N
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Description

2-(1-Bromonaphthalen-2-yl)oxyacetamide (systematic name: 2-((1-bromonaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide; VU0405601) is a brominated naphthalene derivative with a substituted acetamide moiety. Its molecular formula is C₁₇H₁₃BrN₂O₂, and it has a molecular weight of 357.02 Da . The compound is synthesized via nucleophilic substitution, where 1-bromonaphthalen-2-ol reacts with methyl 2-bromoacetate in the presence of K₂CO₃ in N,N-dimethylformamide (DMF) . Key analytical data includes:

  • LCMS: Retention time (RT) = 0.729 min, purity (Rf) = 98% at 215/254 nm .
  • HRMS: Calculated [M+H]⁺ = 357.0239; Observed = 357.0236 .

The bromine atom at the naphthalene 1-position and the pyridin-3-yl acetamide group contribute to its unique physicochemical properties, making it a candidate for biological studies, including cardioprotective applications .

Properties

CAS No.

349475-99-6

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyacetamide

InChI

InChI=1S/C12H10BrNO2/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H2,14,15)

InChI Key

BVRZQRNYUNRFSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromonaphthalen-2-yl)oxyacetamide typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 1-Bromonaphthalen-2-ol: 1-Bromonaphthalene is then hydroxylated to form 1-bromonaphthalen-2-ol. This can be achieved using a hydroxylating agent such as sodium hydroxide.

    Etherification: 1-Bromonaphthalen-2-ol is reacted with chloroacetic acid to form 2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid. This reaction typically requires a base such as potassium carbonate.

    Amidation: Finally, 2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid is converted to this compound by reacting it with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps as described above but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromonaphthalen-2-yl)oxyacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent such as dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

2-(1-Bromonaphthalen-2-yl)oxyacetamide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(1-Bromonaphthalen-2-yl)oxyacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The bromonaphthalene moiety can intercalate with DNA or interact with proteins, while the acetamide group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Key Observations:

Impact of Bromine Substitution :

  • Compound 1 (with bromine) has a higher molecular weight (357.02 Da) compared to Compound 8 (278.11 Da), which lacks bromine. Bromine increases hydrophobicity, reflected in the longer LCMS retention time (0.729 vs. 0.567 min) .

Effect of N-Substituents :

  • Phenyl vs. Pyridinyl : Compound 2 (phenyl) exhibits the longest RT (0.931 min), likely due to enhanced lipophilicity from the aromatic ring. In contrast, pyridinyl substituents (e.g., Compounds 1 , 3 , 7 ) introduce polarity, reducing RT .
  • Thiazole vs. Pyrimidine : Compound 7 (thiazol-5-yl) has a higher m/z (363.1 vs. 358.0) due to sulfur’s atomic mass, while Compound 3 (pyrimidin-5-yl) shows a shorter RT (0.725 min), possibly due to increased hydrogen-bonding capacity .

Synthetic Consistency :
All analogs were synthesized using a similar protocol (K₂CO₃/DMF), ensuring high purity (Rf = 98% for most) .

Structural and Functional Insights from Research

Role of Bromine in Bioactivity

Compound 1’s bromonaphthalene core may mimic steric/electronic features of endogenous ligands in cardiac tissue protection studies .

Comparison with Non-Brominated Analogs

Compound 8 (non-brominated) demonstrates that bromine removal significantly reduces molecular weight and retention time, highlighting its role in modulating physicochemical behavior .

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